molecular formula C32H41O2P B12529872 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one CAS No. 821770-27-8

2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one

Cat. No.: B12529872
CAS No.: 821770-27-8
M. Wt: 488.6 g/mol
InChI Key: XULLFQOWIZQSIZ-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a tetradecanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one typically involves the reaction of diphenylphosphoryl chloride with a suitable tetradecanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can modulate the activity of these targets, leading to various biological outcomes. The compound’s ability to undergo specific chemical reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Known for its use in organic synthesis, particularly in the formation of azides.

    Diphenylphosphine oxide: Commonly used as a ligand in coordination chemistry.

    Triphenylphosphine oxide: Widely used in organic synthesis as a byproduct of the Wittig reaction.

Uniqueness

2-(Diphenylphosphoryl)-1-phenyltetradecan-1-one is unique due to its specific structure, which combines a long alkyl chain with a diphenylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

821770-27-8

Molecular Formula

C32H41O2P

Molecular Weight

488.6 g/mol

IUPAC Name

2-diphenylphosphoryl-1-phenyltetradecan-1-one

InChI

InChI=1S/C32H41O2P/c1-2-3-4-5-6-7-8-9-10-20-27-31(32(33)28-21-14-11-15-22-28)35(34,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26,31H,2-10,20,27H2,1H3

InChI Key

XULLFQOWIZQSIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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